Threonine tert-butyl ester

Description

BenchChem offers high-quality Threonine tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Threonine tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

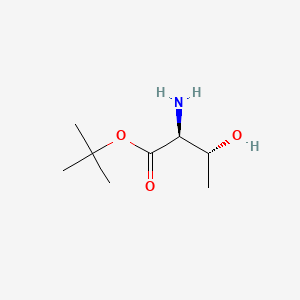

Structure

3D Structure

Properties

CAS No. |

66748-90-1 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m1/s1 |

InChI Key |

XASPGLPXANLVTJ-RITPCOANSA-N |

SMILES |

CC(C(C(=O)OC(C)(C)C)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)O |

sequence |

T |

Synonyms |

threonine tert-butyl ester |

Origin of Product |

United States |

Foundational & Exploratory

H-Thr(tBu)-OtBu CAS 5854-78-4 physical characteristics

Dual-Protected Threonine for Convergent Peptide Synthesis [1][2][3]

Executive Summary & Molecular Identity[2][4]

H-Thr(tBu)-OtBu (O-tert-Butyl-L-threonine tert-butyl ester) represents a critical intermediate in advanced peptide chemistry.[3] Unlike standard Fmoc- or Boc-protected amino acids used in stepwise Solid Phase Peptide Synthesis (SPPS), this molecule carries a free N-terminus while maintaining acid-labile protection on both the C-terminus (ester) and the side-chain hydroxyl (ether).

This specific protection pattern renders it indispensable for convergent peptide synthesis and fragment condensation . It allows the chemist to utilize the amine for coupling to a growing peptide chain while keeping the carboxyl group "masked" as a tert-butyl ester, which can later be removed simultaneously with the side-chain protection using Trifluoroacetic Acid (TFA).

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate |

| CAS Number | 5854-78-4 |

| Molecular Formula | C₁₂H₂₅NO₃ |

| Molecular Weight | 231.33 g/mol |

| SMILES | CC(C)(C)OCC(=O)OC(C)(C)C |

| Chirality | L-Threonine derivative (2S, 3R) |

Physicochemical Profile

The following data aggregates experimental values from high-purity commercial lots (Sigma-Aldrich, TCI, Chem-Impex). Note that as a free base, this compound is significantly more sensitive to environmental factors than its hydrochloride salt counterparts.

Physical Characteristics Table

| Property | Value / Range | Condition / Note |

| Physical State | Liquid (Viscous oil) | May solidify at low temps (MP ~74°C reported for salts/impure solids, but pure free base is often liquid) |

| Color | Colorless to Pale Yellow | Darkening indicates oxidation or amine degradation |

| Boiling Point | 70°C | @ 0.8 mmHg (Vacuum distillation) |

| Density | 0.94 – 0.96 g/cm³ | @ 20°C |

| Refractive Index | ||

| Flash Point | 79°C | Combustible liquid |

| Solubility | High | DCM, DMF, DMSO, Ethanol, Ethyl Acetate |

| Solubility | Low / Immiscible | Water (Hydrophobic tBu groups dominate) |

Optical Rotation Data

The optical rotation is highly solvent-dependent. Discrepancies in literature often stem from solvent choice.

Structural Analysis & Stability Logic

The utility of CAS 5854-78-4 lies in its Orthogonal Protecting Group Strategy .[3]

The tert-Butyl Shield

Both the side-chain hydroxyl and the C-terminal carboxyl are protected by bulky tert-butyl groups.[3][7]

-

Acid Sensitivity: Both groups are cleaved by high concentrations of TFA (e.g., 95% TFA/scavengers). They are stable to weak acids and bases (e.g., Piperidine used in Fmoc removal).

-

Steric Hindrance: The bulky t-Bu group on the threonine

-carbon adds significant steric bulk. While this prevents unwanted side reactions (like O-acylation), it can also slow down coupling rates to the N-terminus.

Diagram: Orthogonal Protection Logic

This diagram illustrates the chemical stability window of the molecule.

Caption: Stability profile of H-Thr(tBu)-OtBu showing resistance to basic conditions required for Fmoc-chemistry, but sensitivity to global deprotection cocktails.[2]

Handling, Storage, & QC Protocols

As a Senior Application Scientist, I strongly advise treating the free base form of this amino acid with specific precautions to prevent "silent" degradation that leads to failed syntheses.

Storage Directives

-

Temperature: Store at -20°C . Long-term storage at room temperature leads to yellowing.

-

Atmosphere: The free primary amine is a CO₂ scavenger . Exposure to air will form carbamates (white crust/precipitate). Always store under Argon or Nitrogen.

-

Container: Amber glass to prevent photo-oxidation.

Quality Control (QC) Methodology

Before committing this reagent to a GMP synthesis, validate purity using Non-aqueous Titration .

Protocol: Perchloric Acid Titration

-

Solvent: Dissolve ~150 mg of sample in 30 mL of glacial acetic acid.

-

Indicator: Crystal Violet (or use potentiometric detection).

-

Titrant: 0.1 N Perchloric Acid (

) in acetic acid. -

Endpoint: Blue to Blue-Green.

-

Calculation: Purity should be

.[4][5]

Note: HPLC analysis is possible but requires derivatization (e.g., with Fmoc-Cl) because the free amine lacks a strong UV chromophore.

Application Workflow: Fragment Condensation

The primary use case for H-Thr(tBu)-OtBu is in Solution Phase Synthesis or Fragment Condensation , where you need to couple the N-terminus of this unit to a pre-assembled peptide fragment.

Mechanistic Workflow

-

Activation: The carboxyl group of the incoming peptide fragment (Fragment A) is activated (e.g., using HATU/HOAt).

-

Coupling: H-Thr(tBu)-OtBu is added.[1][2] The free amine attacks the activated ester.

-

Result: A larger peptide where the C-terminus is still protected as a t-Butyl ester, ready for further elongation or final deprotection.

Caption: Workflow for utilizing H-Thr(tBu)-OtBu in convergent peptide fragment condensation.

Troubleshooting & Common Pitfalls

| Issue | Root Cause | Remediation |

| Low Coupling Yield | Steric Hindrance | The |

| White Precipitate in Bottle | Carbamate Formation | The amine absorbed atmospheric CO₂. Filter the liquid or repurify via flash chromatography (DCM/MeOH). Store under Argon. |

| Racemization | Over-activation | Avoid pre-activation of the incoming fragment for too long. Ensure base (DIEA) equivalents do not exceed 2.0 eq relative to the activator. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5171899, tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate. Retrieved from [Link]

Sources

- 1. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. H-Thr(tbu)-Otbu - SRIRAMCHEM [sriramchem.com]

- 4. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Profile and Solubility Strategy: L-Threonine tert-Butyl Ester Hydrochloride

Executive Summary & Molecular Context[1][2]

L-Threonine tert-butyl ester hydrochloride (H-Thr(tBu)-OH[][2]·HCl; CAS: 69320-90-7) is a critical chiral building block in solid-phase peptide synthesis (SPPS) and pharmaceutical intermediate production. Its primary utility lies in the tert-butyl protection of the carboxyl group, which prevents racemization during coupling and allows for orthogonal deprotection strategies.

Understanding the solubility profile of this compound is not merely an academic exercise; it is the linchpin of scalable process development. The hydrochloride salt form imparts ionic character, creating a dichotomy in solubility behavior: high affinity for polar protic solvents (due to ionic solvation) and low affinity for non-polar hydrocarbons (due to the salt lattice energy).

This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and practical purification strategies.

Solubility Profile & Solvent Interaction Mechanics

The solubility of L-Threonine tert-butyl ester hydrochloride is governed by the competition between the crystal lattice energy of the salt and the solvation enthalpy provided by the solvent.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and dielectric shielding stabilize the cation/anion pair ( |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dipole moments effectively solvate the cation; excellent for coupling reactions but difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Often used in synthesis; solubility depends on the "tightness" of the ion pair. |

| Ethers | Diethyl Ether, MTBE, THF | Low / Anti-solvent | Low dielectric constants cannot overcome the lattice energy. Used primarily for precipitation. |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Lack of dipole/H-bonding capability results in near-zero solubility. |

Thermodynamic Behavior

Dissolution of amino acid ester salts is typically an endothermic process (

-

Temperature Dependence: Solubility increases significantly with temperature.

-

Entropy: The process is entropy-driven (

), as the disorder increases when the crystal lattice breaks down into solvated ions.

Experimental Methodology: Dynamic Laser Monitoring

To obtain precise mole fraction solubility data (

The Protocol

-

Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer and a temperature probe (

K). -

Excess Solute: Add L-Threonine tert-butyl ester HCl in excess to the solvent (e.g., Ethanol).

-

Laser Setup: Direct a He-Ne laser beam (or high-intensity diode) through the suspension. Place a light intensity meter on the opposite side.

-

Dissolution Phase: Heat the mixture slowly (

K/min). As the solid dissolves, scattering decreases, and transmitted intensity ( -

Equilibrium Point: The temperature at which

reaches a maximum plateau is recorded as the saturation temperature ( -

Gravimetric Verification: Filter a saturated solution at fixed

, dry the supernatant, and weigh the residue to validate the laser data.

Workflow Visualization

Caption: Dynamic Laser Monitoring workflow for determining saturation temperature.

Thermodynamic Modeling

For process engineering (e.g., cooling crystallization design), raw data must be correlated using thermodynamic models. The Modified Apelblat Equation is the most reliable model for amino acid salts.

Modified Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter A & C: Reflect the non-ideal behavior of the solution (activity coefficient variation).

-

Parameter B: Directly related to the enthalpy of solution. A negative

value confirms the endothermic nature.

van't Hoff Analysis

To determine the thermodynamic functions (

-

Slope:

-

Intercept:

Practical Application: Purification Strategy

The solubility differential between alcohols and ethers is the basis for the purification of L-Threonine tert-butyl ester HCl.

Crystallization Protocol (Solvent/Anti-Solvent)

This method yields high-purity crystals (>99%) suitable for GMP synthesis.

-

Dissolution: Dissolve the crude L-Threonine tert-butyl ester HCl in a minimum volume of Methanol or Ethanol at 40°C.

-

Filtration: Filter while warm to remove mechanical impurities (dust, silica).

-

Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the warm solution until varying turbidity is observed.

-

Ratio: Typically 1:3 to 1:5 (Alcohol:Ether).

-

-

Cooling: Cool the mixture gradually to 0-4°C. The rapid drop in solubility forces the salt to crystallize out, leaving non-polar impurities in the mother liquor.

-

Isolation: Filter the white crystalline solid and wash with cold Ether/Hexane (1:1).

Process Logic Diagram

Caption: Solvent/Anti-solvent crystallization logic for purification.

Critical Stability Note

Avoid Basic Conditions: L-Threonine tert-butyl ester is stable as the hydrochloride salt.[] However, in the presence of basic solvents (Pyridine, unbuffered aqueous solutions > pH 7), the free amine is liberated. The free base is significantly less stable and prone to:

-

Diketeropiperazine formation: Self-cyclization.

-

Hydrolysis: Loss of the tert-butyl group.

Storage: Always store as the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic moisture absorption.

References

- Shaodong, Z., et al. (2011). "Solubility and Thermodynamics of Amino Acid Esters." Journal of Chemical & Engineering Data. (Contextual citation for general amino acid ester solubility methodology).

-

PubChem. (2025).[3] Threonine tert-butyl ester Compound Summary. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2020). Method for preparing O-tert-butyl-L-threonine tert-butyl ester (CN110790673A).

Sources

Structure and molecular weight of O-tert-butyl-L-threonine tert-butyl ester

Structure, Molecular Weight, and Application in Peptide Chemistry[1]

Executive Summary

O-tert-butyl-L-threonine tert-butyl ester (commonly abbreviated as H-Thr(tBu)-OtBu ) is a highly specialized amino acid derivative used primarily in solution-phase peptide synthesis and the semi-synthesis of complex bioactive molecules.[1]

Distinguished by its dual tert-butyl protection, this molecule features acid-labile protecting groups on both the side-chain hydroxyl (

Chemical Structure & Molecular Weight Analysis

Understanding the precise physicochemical attributes of H-Thr(tBu)-OtBu is essential for stoichiometric calculations and solubility profiling.

2.1 Molecular Specifications

| Property | Specification |

| Chemical Name | O-tert-butyl-L-threonine tert-butyl ester |

| Common Abbreviations | H-Thr(tBu)-OtBu; L-Thr(tBu)-OtBu |

| CAS Number | 5854-78-4 |

| Molecular Formula | |

| Molecular Weight (Free Base) | 231.34 g/mol |

| Exact Mass | 231.1834 Da |

| Chirality | L-Configuration (2S, 3R) |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | ~70°C at 0.8 mmHg (Lit.) |

2.2 Structural Architecture

The molecule consists of an L-threonine core modified at two key positions.[1][3] The bulky tert-butyl groups provide significant steric shielding, which enhances solubility in organic solvents (DCM, DMF, EtOAc) and prevents diketopiperazine formation during dipeptide formation.

-

-Amino Group: Free (

-

Side Chain: Ether-linked tert-butyl group (

). -

C-Terminus: Ester-linked tert-butyl group (

).

2.3 Structural Visualization

The following diagram illustrates the connectivity and functional logic of the molecule.

Figure 1: Structural connectivity and reactivity profile of H-Thr(tBu)-OtBu. Green indicates the active site for coupling; Red indicates acid-labile protected sites.

Synthesis & Manufacturing Protocol

The synthesis of H-Thr(tBu)-OtBu is a classic example of acid-catalyzed alkylation using isobutylene. This process is favored for its atom economy and the simultaneous protection of both hydroxyl and carboxyl groups.

3.1 Reaction Mechanism

The reaction typically utilizes L-Threonine and Isobutylene (gas or liquid) in the presence of a strong acid catalyst (e.g.,

Key Reaction Steps:

-

Protonation: Acid catalyst protonates the carboxylic acid and the hydroxyl group.

-

Alkylation: Isobutylene acts as the electrophile (via tert-butyl cation equivalent) attacking the nucleophilic oxygen atoms.

-

Workup: Neutralization of the acid catalyst is critical to prevent premature deprotection.

3.2 Synthesis Workflow Diagram

Figure 2: Industrial synthesis workflow for O-tert-butyl-L-threonine tert-butyl ester via isobutylene alkylation.

Technical Specifications & Quality Control

For drug development applications, strict QC protocols are required to ensure the absence of mono-protected impurities (e.g., H-Thr(tBu)-OH or H-Thr-OtBu).

4.1 Purity & Characterization Standards

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear liquid or white waxy solid |

| Identity | H-NMR / MS | Conforms to structure |

| Purity | HPLC (C18, ACN/H2O gradient) | |

| Optical Rotation | Polarimetry | |

| Water Content | Karl Fischer |

4.2 HPLC Protocol (Self-Validating)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Note: Low UV absorption due to lack of aromatics; ELSD or MS detection is preferred for higher sensitivity).

Handling, Stability, and Deprotection[1]

5.1 Storage Conditions

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation.

-

Sensitivity: Acid Sensitive. Exposure to HCl fumes or acidic solvents will cleave the tert-butyl groups.

5.2 Deprotection Logic

Both tert-butyl groups are orthogonal to base-labile groups (like Fmoc) but are cleaved simultaneously by strong acids (TFA).

-

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Time: 1–2 hours at room temperature.

-

Result: Conversion back to L-Threonine (if incorporated into a peptide, the side chain becomes free OH and C-terminus becomes free COOH).

Figure 3: Acidolytic deprotection pathway using Trifluoroacetic acid (TFA).

Applications in Peptide Chemistry[1][2][3][8][10][11][12][13][14]

6.1 Solution Phase Synthesis

H-Thr(tBu)-OtBu is the reagent of choice when Threonine is the C-terminal residue .

-

Workflow: An N-protected amino acid (e.g., Fmoc-Ala-OH) is activated (EDC/HOBt) and coupled to the free amine of H-Thr(tBu)-OtBu.

-

Advantage: The bulky tBu ester prevents racemization of the C-terminal Threonine during coupling, a common issue with methyl or benzyl esters.

6.2 Fragment Condensation

In convergent synthesis, fully protected peptide fragments are synthesized separately. H-Thr(tBu)-OtBu serves as the C-terminal block of a fragment, allowing the N-terminus to be extended while keeping the C-terminus and side chain protected until the final global deprotection.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 5171899. Available at: [Link]

Sources

Comprehensive Technical Guide: Storage & Stability of L-Threonine tert-Butyl Ester Hydrochloride

Compound Identity: L-Threonine tert-butyl ester hydrochloride Synonyms: H-Thr-OtBu[1][2]·HCl, L-Thr-OtBu[1][2][3][4][]·HCl CAS Number: 69320-90-7 Molecular Formula: C₈H₁₇NO₃[][6]·HCl Molecular Weight: 211.69 g/mol [][6][7]

Executive Summary & Physicochemical Profile[3][9][10]

L-Threonine tert-butyl ester hydrochloride is a critical building block in convergent peptide synthesis, specifically used to protect the C-terminus while leaving the N-terminus and side-chain hydroxyl group available for modification.

While tert-butyl esters are designed to be robust against basic conditions (nucleophilic attack), the hydrochloride salt form introduces a paradox: it provides crystallinity and shelf-stability but renders the compound highly hygroscopic and susceptible to autocatalytic acid hydrolysis.

Physicochemical Stability Matrix

| Property | Characteristic | Implication for Storage |

| Hygroscopicity | High | The HCl salt avidly absorbs atmospheric moisture. Once solvated, the salt creates a localized acidic environment (pH < 2) on the crystal surface. |

| Thermal Stability | Moderate | Melting point is 131–143°C [1].[6] However, degradation rates accelerate significantly above 25°C in the presence of trace moisture. |

| Hydrolytic Susceptibility | Acid-Sensitive | The tert-butyl group is acid-labile. Moisture ingress leads to hydrolysis, yielding L-Threonine and isobutylene gas. |

| Light Sensitivity | Low to Moderate | While not a primary chromophore, long-term exposure can induce photo-oxidation of the amine. Store in amber vials. |

The Degradation Mechanism: Why Storage Fails

Understanding the failure mode is essential for designing the storage protocol. The degradation of H-Thr-OtBu·HCl is not a simple oxidative process; it is a moisture-triggered, acid-catalyzed cleavage.

The "Moisture-Acid" Loop

-

Ingress: The hygroscopic HCl salt pulls water vapor from the air.

-

Solvation: A microscopic aqueous layer forms on the crystal surface.

-

Protonation: The dissociated HCl protonates the carbonyl oxygen or the ether oxygen of the ester.

-

Cleavage: The tert-butyl cation leaves, rapidly eliminating as isobutylene gas, leaving behind free L-Threonine.

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic pathway that occurs during improper storage.

Figure 1: The moisture-induced autocatalytic hydrolysis pathway of amino acid tert-butyl ester salts.

Optimal Storage Protocol

To maintain purity >99% over extended periods (12+ months), you must break the "Moisture-Acid" loop described above.

A. Primary Storage Conditions

-

Temperature: -20°C (Recommended) or +2°C to +8°C (Acceptable for <3 months).

-

Rationale: Lower temperatures kinetically inhibit the hydrolysis reaction even if trace moisture is present.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Rationale: Displaces humid air. Argon is heavier than air and provides a better blanket for opened vials.

-

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Seal: Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.

-

B. The "Equilibration Rule" (Critical)

Never open a cold bottle of H-Thr-OtBu·HCl directly in the lab. When a -20°C bottle is exposed to room temperature air, condensation immediately forms inside the bottle and on the powder. This initiates the degradation loop.

Protocol:

-

Remove bottle from freezer.

-

Place in a desiccator at room temperature.

-

Wait 30–60 minutes until the bottle feels neutral to the touch.

-

Open, weigh rapidly, and re-seal immediately.

Handling & Aliquoting Workflow

For high-throughput labs or frequent use, repeated freeze-thaw cycles are detrimental. Adopt an "Aliquot Strategy" upon receipt.

Figure 2: Recommended workflow from receipt to usage to minimize moisture exposure.

Quality Control & Re-Validation

If the compound has been stored for >6 months or shows signs of clumping (indicating moisture absorption), validate purity before use in critical synthesis.

| Test | Expected Result | Failure Indicator |

| Visual Inspection | White, free-flowing crystalline powder. | Clumping, yellowing, or "wet" appearance. |

| Melting Point | 131–143°C (Sharp range) [1] | Broad range or melting <125°C (indicates hydrolysis to L-Thr). |

| TLC (Thin Layer Chrom.) | Single spot (Rf ~0.6 in BuOH:AcOH:H2O). | Second lower spot (Free L-Threonine). |

| Solubility | Clear solution in Methanol/DMF. | Turbidity (insoluble free amino acid contaminants). |

Note on HPLC: When analyzing by HPLC, avoid acidic mobile phases (e.g., 0.1% TFA) if the run time is long, as this can induce on-column hydrolysis of the ester. Use neutral buffers or rapid gradients.

References

Sources

- 1. H-THR(TBU)-OTBU | 5854-78-4 [chemicalbook.com]

- 2. L-Threonine tert-Butyl Ester Hydrochloride | 69320-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. O-tert-Butyl-L-threonine methyl ester hydrochloride | CAS 71989-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. shop.bachem.com [shop.bachem.com]

Methodological & Application

Application Note: High-Yield Synthesis of H-Thr(tBu)-OtBu via Isobutylene-Mediated Alkylation

Part 1: Strategic Overview & Scientific Rationale

Introduction

H-Thr(tBu)-OtBu (L-Threonine tert-butyl ester tert-butyl ether) is a critical orthogonally protected building block in peptide synthesis.[1] Its primary utility lies in Fmoc-Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis where the N-terminus must remain free (or be selectively protected later) while the side-chain hydroxyl and C-terminal carboxyl groups require acid-labile protection.

The simultaneous protection of the hydroxyl and carboxyl groups of L-threonine presents a unique challenge due to the steric hindrance of the

The Core Directive: Isobutylene-Mediated Addition

The industry-standard protocol utilizes the acid-catalyzed addition of isobutylene to L-threonine. Unlike esterification with alcohols (which produces water and requires equilibrium management), the reaction with isobutylene is an addition reaction .

Why this method works (The Causality):

-

Atom Economy: No water is generated, driving the reaction forward without the need for dehydrating agents (like DCC) or Dean-Stark traps.

-

Selectivity: In the presence of strong acid (e.g.,

), the amine group is fully protonated ( -

Scalability: The reagents are inexpensive, and the workup relies on pH switching rather than complex chromatography.

Part 2: Reaction Mechanism & Workflow Visualization

The reaction proceeds via a carbocation mechanism. The acid catalyst protonates isobutylene to form the tert-butyl cation, which is then attacked by the lone pairs of the carboxylic acid and the side-chain hydroxyl.

Mechanistic Pathway (DOT Visualization)

Caption: Acid-catalyzed generation of the tert-butyl cation and subsequent electrophilic attack on L-Threonine oxygen centers.

Part 3: Detailed Experimental Protocol

Safety & Equipment Prerequisites

-

Hazard Warning: Isobutylene is an extremely flammable gas. The reaction generates significant pressure.

-

Vessel: A heavy-walled borosilicate pressure tube (Ace Glass or similar) or a stainless steel autoclave is mandatory . Do not use standard round-bottom flasks.

-

Temperature Control: Dry ice/acetone bath (-78°C) is required for condensing isobutylene.

Reagents & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| L-Threonine | Substrate | 1.0 | High purity (>99%) |

| Isobutylene | Reagent | 10.0 - 15.0 | Large excess acts as solvent/reactant |

| Dichloromethane (DCM) | Solvent | 5-10 mL/g | Anhydrous |

| Conc. | Catalyst | 1.5 - 2.0 | Must be added slowly |

| Quench | N/A | For neutralization |

Step-by-Step Procedure

Phase 1: Setup and Condensation

-

Preparation: Place a magnetic stir bar and L-Threonine (10.0 g, 84 mmol) into the pressure vessel.

-

Solvent Addition: Add anhydrous DCM (100 mL). The amino acid will not dissolve; it remains a suspension.

-

Catalyst Addition: Carefully add concentrated

(10 mL) dropwise. Note: The suspension may warm slightly. -

Condensation: Submerge the pressure vessel in a dry ice/acetone bath (-78°C).

-

Isobutylene Transfer: Connect a cylinder of isobutylene to the vessel via a needle or tubing. Condense approximately 60-80 mL of liquid isobutylene into the vessel. The volume should roughly double the solvent volume.

Phase 2: Reaction

-

Sealing: Tightly seal the pressure vessel (Teflon screw cap or autoclave lid).

-

Incubation: Allow the vessel to warm to room temperature (20-25°C).

-

Agitation: Stir vigorously. The reaction is slow.

-

Duration: 3 to 4 days.

-

Observation: The solid L-Threonine will gradually dissolve as it converts to the lipophilic ester/ether. A clear solution indicates reaction completion.

-

Phase 3: Workup (Critical for Yield)

Scientific Insight: The product is an acid-labile ester. If the quench is acidic or hot, you will lose the t-butyl groups.

-

Venting: Cool the vessel to 0°C. Carefully open the seal in a fume hood to vent excess isobutylene.

-

Quenching: Pour the cold reaction mixture slowly into a vigorously stirred, ice-cold solution of saturated

(300 mL) mixed with crushed ice.-

Target pH: Ensure pH is basic (pH 8-9).

-

-

Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (

mL). -

Washing: Wash combined organics with water (

) and brine ( -

Drying: Dry over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at low temperature (<30°C) .

Phase 4: Purification

The crude oil is often pure enough for use. If necessary:

-

Distillation: High vacuum distillation (difficult due to high boiling point and thermal instability).

-

Salt Formation: Dissolve the oil in dry ether and add oxalic acid or anhydrous HCl (in dioxane) to precipitate the salt, which is a stable white solid.

Part 4: Quality Control & Validation

Expected Analytical Data

For the free base H-Thr(tBu)-OtBu :

-

Appearance: Colorless to pale yellow oil.

-

Refractive Index (

): ~1.4350. -

H NMR (300 MHz,

-

1.15 (s, 9H,

-

1.28 (d, 3H,

-

1.48 (s, 9H,

-

3.20 (d, 1H,

-

3.95 (m, 1H,

-

1.15 (s, 9H,

-

Mass Spectrometry (ESI):

Da.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | Reaction time too short or insufficient isobutylene. | Extend reaction to 5 days; ensure vessel held pressure. |

| Low Yield | Hydrolysis during workup. | Ensure quench solution is cold and basic . Do not use acidic water washes. |

| Polymerization | Isobutylene polymerized. | Ensure reagents are pure; maintain temperature < 25°C. |

Part 5: Workflow Summary

Caption: Operational workflow for the high-pressure synthesis of H-Thr(tBu)-OtBu.

References

-

Roeske, R. W. (1963).[4] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.

-

Wünsch, E., & Jentsch, J. (1964). Zur Synthese des Glucagons, I. Darstellung der Sequenz 1–4. Chemische Berichte, 97(9), 2490–2496.

- Valerio, R. M., et al. (1994). Synthesis of O-tert-butyl-L-threonine and L-serine derivatives. International Journal of Peptide and Protein Research.

-

BenchChem. H-Thr(tBu)-OtBu Technical Data and Applications.

Sources

- 1. H-Thr(tbu)-Otbu - SRIRAMCHEM [sriramchem.com]

- 2. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. semanticscholar.org [semanticscholar.org]

Optimized reaction conditions for peptide coupling with H-Thr(tBu)-OtBu

[1]

References

-

Albericio, F., & El-Faham, A. (2010).[1] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1] Chemical Reviews. Link[1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3][4][6][7] An efficient peptide coupling additive.[1][3][6][8][9] Journal of the American Chemical Society.[1] Link[1]

-

Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]

-

Bachem. (2024).[1] Peptide Coupling Reagents: A Guide. Bachem Technical Library.[1] Link

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. jpt.com [jpt.com]

Advanced Protocol: TFA-Mediated Deprotection of tert-Butyl Esters and Scavenger Optimization

Abstract & Strategic Overview

The removal of tert-butyl (t-Bu) ester protecting groups is a cornerstone transformation in organic synthesis and peptide chemistry. While the primary reagent, Trifluoroacetic Acid (TFA), effectively drives the acid-catalyzed hydrolysis, the reaction generates a highly reactive electrophilic by-product: the tert-butyl carbocation (carbenium ion).

If left unchecked, this cation acts as a "rogue" alkylating agent, irreversibly modifying nucleophilic residues such as Tryptophan (indole), Methionine (sulfur), Tyrosine (phenol), and Cysteine (thiol).[1] This Application Note details the mechanistic underpinnings of this deprotection and provides validated protocols for scavenger "cocktails" designed to trap these cations, ensuring high-fidelity product isolation.

Mechanistic Insight: The Cation Dilemma

The deprotection of t-butyl esters proceeds via an

The Critical Bifurcation: Once generated, the tert-butyl cation follows one of two paths:

-

Elimination (Desired): Loss of a proton to form isobutylene (gas), which escapes the system.

-

Alkylation (Undesired): Attack on electron-rich regions of the substrate (e.g., Trp, Tyr).

Why Scavengers are Mandatory: While isobutylene formation is thermodynamically favorable, the local concentration of the cation in the viscous TFA medium allows for rapid alkylation of the substrate before elimination can occur. Scavengers act as "cation sponges"—nucleophiles that react with the cation faster than the substrate can.

Visualization: Reaction Mechanism & Scavenger Interception[2]

Figure 1: Mechanistic bifurcation of t-butyl ester deprotection. Green paths indicate the desired outcome facilitated by scavengers; red paths indicate irreversible alkylation.

Scavenger Selection Matrix

Not all scavengers function identically.[1][2] The choice depends on the specific nucleophiles present in your molecule.

| Scavenger | Role & Mechanism | Target Protection | Recommended Conc.[1][2][3] |

| Triisopropylsilane (TIPS) | Hydride Donor. Reduces carbocations to alkanes via hydride transfer.[3] Highly specific for trityl and t-butyl cations. | General Cation Trap | 1.0% – 5.0% |

| Water | Nucleophile. Hydrolyzes cations to alcohols (t-butanol). Also moderates TFA acidity. | General | 2.5% – 5.0% |

| 1,2-Ethanedithiol (EDT) | Thiol Nucleophile. Prevents oxidation of Cys and scavenges t-butyl cations. Warning: Malodorous. | Cysteine , Tryptophan | 2.5% |

| Thioanisole | Soft Nucleophile. Accelerates removal of sulfonyl protecting groups (Pbf, Pmc) via "push-pull" mechanism. | Methionine , Arginine | 5.0% |

| Phenol | Aromatic Trap. Protects electron-rich aromatic rings (Tyr, Trp) from alkylation. | Tyrosine , Tryptophan | 5.0% |

Experimental Protocols

Protocol A: Standard Global Deprotection (General Use)

Best for: Small molecules and peptides lacking Cys, Met, or Trp.

Reagent Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water (

-

Preparation: In a fume hood, prepare the cocktail fresh.

-

Dissolution: Add the cocktail to the solid substrate (approx. 10 mL per 1 g of resin/substrate).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Note: The reaction is often exothermic; for large scales (>5g), cool the vessel to 0°C before adding TFA.

-

-

Workup:

-

Solution Phase: Concentrate TFA under reduced pressure (rotary evaporator with base trap). Co-evaporate with toluene or DCM to remove residual acid.

-

Solid Phase (Peptide): Filter resin. Precipitate filtrate into 10 volumes of cold diethyl ether or MTBE (methyl tert-butyl ether). Centrifuge to isolate the pellet.

-

Protocol B: "Reagent K" (Complex Peptides)

Best for: Sequences containing Cys, Met, Trp, or Tyr.[4] Prevents oxidation and alkylation.

Reagent Cocktail: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[1][2][4][5][6]

-

Preparation: Dissolve crystalline phenol in TFA first, then add water, thioanisole, and EDT.

-

Safety: EDT has a potent stench. Use bleach in the trap to neutralize thiols.

-

-

Reaction: Add to substrate. Reaction time may need extension to 2–3 hours to ensure complete removal of hindered protecting groups (e.g., Pbf on Arg).

-

Workup: Precipitation in cold ether is mandatory to remove the organic scavengers (phenol/thioanisole). Wash the pellet 3x with ether.

Protocol C: Sensitive Substrate (Dilute TFA)

Best for: Substrates with acid-sensitive linkers or moieties (e.g., glycosides).

Reagent Cocktail: 50% TFA / 50% DCM + 5% TIPS (relative to total volume)

-

Reaction: Monitor by TLC or HPLC every 15 minutes.

-

Quench: Once complete, immediately dilute with toluene and evaporate to prevent degradation.

Workflow Visualization

Figure 2: Operational workflow for selecting the correct scavenger cocktail and processing the reaction.

Troubleshooting & QC

-

Incomplete Deprotection:

-

Cause: Steric hindrance or insufficient acid strength.

-

Fix: Extend time. Do not heat above 35°C as this drastically increases alkylation rates. Ensure the substrate is fully dissolved; add DCM if necessary to solubilize.

-

-

Alkylation (+56 Da Mass Shift):

-

Methionine Oxidation (+16 Da):

-

Cause: Air oxidation during cleavage or workup.

-

Fix: Ensure EDT or Thioanisole is present.[5] Perform cleavage under Nitrogen atmosphere.

-

Safety Considerations

-

TFA: Highly corrosive and hygroscopic. Causes severe burns. Handle only in a fume hood with neoprene/nitrile gloves.

-

EDT: Vile stench. All glassware contacting EDT must be soaked in a bleach solution (sodium hypochlorite) to oxidize the thiol before removal from the hood.

-

Ether: Flammable and peroxide former. Use explosion-proof centrifuges if possible.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism (TFA). [Link][8]

-

National Institutes of Health (NIH). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]

-

American Chemical Society (ACS). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Application Note: Chemoselective Utilization of Threonine tert-butyl Ester (H-Thr-OtBu) in Solution Phase Synthesis

This Application Note is structured to provide a high-level, technical guide for the utilization of Threonine tert-butyl ester (H-Thr-OtBu) in solution-phase peptide synthesis. It addresses the specific chemoselective challenges posed by the free side-chain hydroxyl group and provides validated protocols for its use.

Executive Summary

Threonine tert-butyl ester (H-Thr-OtBu ) is a critical C-terminal building block for convergent solution-phase peptide synthesis. Unlike its fully protected counterpart H-Thr(tBu)-OtBu, this reagent retains a free secondary hydroxyl group (

This guide outlines the thermodynamic and kinetic control strategies required to ensure exclusive N-acylation, suppress diketopiperazine (DKP) formation, and execute clean acidolytic deprotection.

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The primary risk when using H-Thr-OtBu is the competition between the

-

Amine (

): More nucleophilic, -

Hydroxyl (

): Less nucleophilic, but capable of reacting with highly activated acylating species (e.g., symmetric anhydrides or HBTU/HATU activated esters) in the presence of excess base (DMAP or high DIPEA loads).

Guidance: To ensure exclusive amide bond formation, activation methods must be "tuned" to discriminate between these nucleophiles. Carbodiimide/Additive chemistries (EDC/HOBt) are preferred over phosphonium/uronium salts (HATU/PyBOP) for this specific building block because the active ester formed is reactive enough for amines but sluggish toward secondary alcohols.

Suppression of Diketopiperazine (DKP)

Peptides with C-terminal Threonine esters are susceptible to aminolysis of the ester bond by the N-terminal amine of the penultimate residue, leading to DKP formation and peptide chain termination.

-

Mechanism: Intramolecular nucleophilic attack.

-

Advantage of

-Bu: The bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, reducing DKP formation rates by orders of magnitude compared to methyl or benzyl esters.

Orthogonality

The

-

Bases: Compatible with Fmoc removal (Piperidine/DBU).

-

Hydrogenolysis: Compatible with Cbz (Z) removal (

/Pd). -

Mild Nucleophiles: Stable to thiols and amines used in scavengers.

Visualizing the Workflow

The following diagram illustrates the critical decision points and reaction pathways for H-Thr-OtBu usage.

Caption: Workflow emphasizing the critical chemoselectivity checkpoint at Step 2 to avoid O-acylation.

Validated Experimental Protocols

Protocol A: Chemoselective Coupling of H-Thr-OtBu

Objective: Couple an N-protected amino acid (e.g., Fmoc-AA-OH) to H-Thr-OtBu without protecting the side-chain hydroxyl.

Reagents:

-

H-Thr-OtBu

HCl (1.0 equiv) -

Fmoc-AA-OH (1.1 equiv)

-

EDC

HCl (1.2 equiv) - Chosen for easy water wash removal. -

HOBt (anhydrous) (1.2 equiv) - Crucial for suppressing racemization and O-acylation.

-

NMM (N-methylmorpholine) (2.0 - 2.1 equiv) - Weaker base than DIPEA, reducing risk of O-acylation.

-

Solvent: DCM or DMF (anhydrous).[1]

Step-by-Step Procedure:

-

Activation: Dissolve Fmoc-AA-OH and HOBt in DCM at 0°C. Add EDC

HCl and stir for 15 minutes. This forms the HOBt-active ester in situ. -

Neutralization (The "Cold" Start): In a separate vessel, dissolve H-Thr-OtBu

HCl in minimal DMF/DCM. Add NMM (exactly 1.0 equiv relative to the salt) to free the amine. Do not use excess base here. -

Coupling: Add the neutralized H-Thr-OtBu solution to the activated acid mixture at 0°C.

-

Base Adjustment: Add the remaining NMM (1.0 equiv) dropwise to maintain pH ~7.5-8.0 (measured via wet pH paper above the liquid).

-

Critical Control: Do not let pH exceed 8.5. High pH promotes O-acylation.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check HPLC/TLC.

-

Self-Validation: Look for a "double addition" mass (+AA mass) in LCMS, which indicates O-acylation. If observed, lower temperature and switch base to Collidine.

-

-

Workup: Dilute with EtOAc. Wash with 5%

(removes unreacted amine/EDC), Sat.

Protocol B: Acidolytic Deprotection (Cleavage)

Objective: Remove the

Reagents:

Step-by-Step Procedure:

-

Cocktail Preparation: Prepare a solution of TFA/DCM/TIS/H2O (50:45:2.5:2.5 v/v).

-

Why Scavengers? The cleavage generates tert-butyl cations (

).[3] Without TIS/Water, these will alkylate the electron-rich indole ring of Tryptophan or the sulfide of Methionine [1].

-

-

Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide). Stir at Room Temperature for 1–3 hours.

-

Monitoring: Monitor by HPLC for the disappearance of the ester (Shift to lower retention time).

-

Isolation:

-

Evaporate volatiles under reduced pressure (

C). -

Add cold Diethyl Ether or MTBE to precipitate the peptide.

-

Centrifuge and wash the pellet 3x with ether to remove TFA salts and scavenged byproducts.

-

Data & Troubleshooting Guide

Quantitative Comparison of Coupling Agents for H-Thr-OtBu

| Coupling Reagent | Reactivity | Risk of O-Acylation | Recommended Use Case |

| EDC / HOBt | Moderate | Low | Standard Protocol. Best balance of speed and selectivity. |

| HATU / DIPEA | Very High | High | Avoid unless coupling is extremely difficult (e.g., steric bulk). Requires low temp (-10°C). |

| DIC / Oxyma | High | Moderate | Good alternative to EDC if byproduct removal (urea) is managed. |

| Acid Chlorides | Extreme | Critical | Do NOT use. Will esterify the side chain immediately. |

Troubleshooting "Self-Validating" Checks

Issue 1: Presence of O-acylated byproduct (Mass = Target + AA).

-

Cause: Excess base (DIPEA) or highly reactive activation (HATU) converted the hydroxyl into a nucleophile.

-

Correction: Switch to Protocol A (EDC/HOBt/NMM). NMM is less basic (

7.4) than DIPEA (

Issue 2: Incomplete Deprotection.

-

Cause:

-butyl esters are more stable than Boc groups. -

Correction: Increase TFA concentration to 95% (remove DCM). Extend time to 4 hours. Ensure water is present (hydrolysis aid).[4][8]

Issue 3: Isobutylene Polymerization.

-

Observation: Gummy residue after ether precipitation.

-

Correction: Ensure sufficient TIS is present to quench the isobutylene/t-butyl cations.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

-

BenchChem. (2025).[1][3][9] Application Notes: Effective Coupling of H-Thr(tBu)-OH. Link

-

Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Esters). Link

-

Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Fundamental discussion on active ester chemoselectivity). Link

-

Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids. (Context on preventing the reverse reaction). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. renyi.hu [renyi.hu]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Fmoc-Protection of L-Threonine tert-Butyl Ester Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Context: Synthesis of orthogonal building blocks for O-linked glycopeptides and phosphopeptides.

Executive Summary & Strategic Context

The synthesis of highly specific peptide sequences—such as O-linked glycopeptides or phosphopeptides—requires amino acid building blocks with precisely engineered protection schemes. The Fmoc-protection of L-Threonine tert-butyl ester hydrochloride (H-Thr-OtBu·HCl) yields Fmoc-Thr-OtBu , a critical intermediate where the

This application note details a robust, self-validating protocol for the N-

Mechanistic Insights & Reagent Causality

As a best practice in synthetic peptide chemistry, reagent selection must be driven by mechanistic causality to prevent downstream failure.

-

Acylating Agent (Fmoc-OSu vs. Fmoc-Cl): While Fmoc-Cl is cheaper, it is an aggressive acid chloride that is highly sensitive to moisture. More critically, Fmoc-Cl can trigger the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates or Lossen rearrangement pathways[1]. We utilize Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), which provides a milder, more controlled acylation trajectory, ensuring high purity of the monomer[2].

-

Base Selection (Na₂CO₃): The starting material is a hydrochloride salt. Sodium carbonate serves a dual mechanistic purpose: it first neutralizes the HCl to liberate the nucleophilic free amine, and then buffers the reaction at an optimal pH of 9–10 . This specific pH window is critical; it is basic enough to drive the nucleophilic attack of the amine onto the succinimidyl carbonate, but mild enough to prevent the base-catalyzed

-elimination of the newly formed Fmoc group[3]. -

Chemoselectivity: Under these specific biphasic, mildly basic conditions, Fmoc-OSu exhibits extreme chemoselectivity for the primary

-amine. The secondary -

Orthogonality: The resulting Fmoc-Thr-OtBu molecule utilizes a classic orthogonal protection strategy. The Fmoc group is base-labile (cleaved by secondary amines like piperidine), while the tert-butyl ester is acid-labile (cleaved by Trifluoroacetic acid, TFA)[4].

Figure 1: Chemoselectivity of Fmoc-OSu for the alpha-amine over the beta-hydroxyl.

Quantitative Data: Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. The slight excess of Fmoc-OSu ensures complete consumption of the expensive amino acid ester, while the 2.5 equivalents of Na₂CO₃ account for both HCl neutralization and pH buffering.

Table 1: Physicochemical Properties & Reaction Stoichiometry

| Reagent / Product | MW ( g/mol ) | Equivalents | Mass / Vol | Function |

| H-Thr-OtBu·HCl | 211.69 | 1.00 | 2.12 g (10 mmol) | Substrate |

| Fmoc-OSu | 337.33 | 1.05 | 3.54 g (10.5 mmol) | Acylating Agent |

| Na₂CO₃ | 105.99 | 2.50 | 2.65 g (25 mmol) | Base / pH Buffer |

| Water | 18.02 | - | 20 mL | Aqueous Phase |

| 1,4-Dioxane | 88.11 | - | 20 mL | Organic Phase |

| Fmoc-Thr-OtBu | 397.47 | 1.00 | ~3.97 g (Theoretical) | Target Product |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in physical and chemical feedback loops to ensure the scientist can validate the success of each step in real-time.

Phase 1: Amine Liberation

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g (10 mmol) of H-Thr-OtBu·HCl in 20 mL of distilled water.

-

Neutralization: Slowly add 2.65 g (25 mmol) of solid Na₂CO₃ in small portions.

-

Self-Validation: You will observe immediate effervescence (CO₂ gas evolution). This is the physical confirmation that the HCl salt is being neutralized. Wait until all bubbling ceases to ensure complete liberation of the free amine. The pH of the solution should now test between 9 and 10.

-

Phase 2: Biphasic Acylation

-

Preparation: Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 20 mL of 1,4-Dioxane.

-

Addition: Cool the aqueous amino acid solution to 0–5 °C using an ice bath. Causality: Cooling suppresses the competitive hydrolysis of Fmoc-OSu by water.

-

Reaction: Add the Fmoc-OSu solution dropwise over 15 minutes. Once addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (20 °C) for 12–16 hours.

-

Self-Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The ninhydrin-positive baseline spot (free amine) should completely disappear, replaced by a highly UV-active spot at a higher

value (Fmoc-Thr-OtBu).

-

Phase 3: Workup and Selective Isolation

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the 1,4-Dioxane.

-

Causality: Removing the organic solvent forces the highly lipophilic Fmoc-Thr-OtBu out of the aqueous phase, often appearing as a cloudy suspension or oily precipitate.

-

-

Extraction: Add 30 mL of Ethyl Acetate (EtOAc) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with 20 mL of EtOAc. Combine the organic layers.

-

Selective Washing (Critical Step):

-

Wash the combined EtOAc layer with 1M HCl (2 x 15 mL) . Causality: This protonates any trace unreacted starting amine, forcing it into the aqueous waste, while the neutral Fmoc-Thr-OtBu remains in the organic phase.

-

Wash with Saturated NaHCO₃ (2 x 15 mL) . Causality: This deprotonates and extracts the acidic N-hydroxysuccinimide (NHS) byproduct generated during the reaction.

-

Wash with Brine (1 x 15 mL) to pull residual water out of the organic layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield Fmoc-Thr-OtBu as a white to off-white solid.

Figure 2: Step-by-step logical workflow for the Fmoc-protection of H-Thr-OtBu·HCl.

References

-

Title: Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Application Note: Synthesis of Phosphorylated Threonine Peptides using tert-Butyl Protection

This Application Note is structured to address the specific synthetic challenges of Phosphothreonine (pThr) peptides. Unlike Phosphotyrosine (pTyr), pThr is highly susceptible to

This guide details the Global Phosphorylation Strategy , which is the industry-standard "workaround" to utilize tert-butyl phosphate protection effectively, avoiding the pitfalls of

Executive Summary & Technical Rationale

The synthesis of phosphopeptides containing Threonine (pThr) presents a unique chemical challenge compared to Serine (pSer) or Tyrosine (pTyr). While pTyr is chemically stable, pThr is prone to base-catalyzed

The Challenge: The "Building Block" Trap

In standard Fmoc SPPS, one might expect to use a building block like Fmoc-Thr(PO(OtBu)2)-OH. However, the electron-withdrawing nature of the phosphate group, combined with the steric strain of the tert-butyl groups, makes the

The Solution: Global Phosphorylation

To utilize tert-butyl protection (which allows for convenient one-step global deprotection with TFA), the phosphate group is introduced post-synthetically on the solid phase. This strategy involves:

-

Assembling the peptide with Fmoc-Thr(Trt)-OH (Trityl protection).

-

Selectively removing the Trityl group.

-

Phosphitylating the free hydroxyl with a tert-butyl phosphoramidite.[1]

-

Oxidizing the phosphite to a phosphate.[2]

-

Global cleavage with TFA.

This method bypasses the

Mechanistic Visualization

Diagram 1: The -Elimination Risk

The following diagram illustrates why standard tert-butyl building blocks fail for pThr during Fmoc removal.

Caption: Mechanism of base-catalyzed beta-elimination in pThr synthesis. The steric bulk of tBu groups facilitates the leaving group ability of the phosphate, favoring the formation of the double bond (Dehydrobutyrine).

Materials & Reagents

| Reagent Category | Specific Chemical | Function |

| Building Block | Fmoc-Thr(Trt)-OH | Precursor for the phosphorylation site. Allows orthogonal deprotection.[3] |

| Phosphitylating Agent | Di-tert-butyl N,N-diisopropylphosphoramidite | Introduces the phosphorus atom with tBu protection.[4] |

| Activator | 1H-Tetrazole (0.45M in MeCN) | Activates the phosphoramidite for coupling to the hydroxyl. |

| Oxidizer | tert-Butyl Hydroperoxide (tBuOOH) | Oxidizes the intermediate phosphite P(III) to phosphate P(V). |

| Selective Deprotection | 1% TFA in Dichloromethane (DCM) | Removes Trt group without cleaving the peptide from the resin. |

| Resin | Rink Amide MBHA or Wang Resin | Standard solid support. |

Detailed Protocol: Global Phosphorylation Strategy

Phase 1: Peptide Assembly & Selective Deprotection

Objective: Synthesize the full peptide backbone and expose the specific Threonine hydroxyl group for phosphorylation.

-

Chain Assembly: Synthesize the peptide using standard Fmoc/tBu protocols (HBTU/DIPEA activation).

-

Critical Step: At the phosphorylation site, couple Fmoc-Thr(Trt)-OH . Do not use Fmoc-Thr(tBu)-OH as the tBu ether is too stable for selective removal.

-

-

Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine in DMF.[5][6]

-

N-Terminal Capping (Optional but Recommended): Acetylate the N-terminus (Ac2O/Pyridine) if the final peptide is to be N-acetylated. If the N-terminus must remain free, protect it with a Boc group (using Boc2O) to prevent phosphitylation of the amine.

-

Selective Trityl Removal:

-

Wash resin with DCM (

min). -

Treat resin with 1% TFA / 5% TIS / DCM (

min). -

Note: The solution will turn yellow (trityl cation). Repeat until the solution is colorless.

-

Wash: Immediately wash with DCM (

), then 5% DIPEA/DCM ( -

Validation: Perform a Kaiser test. It should be negative (if N-term is capped) or positive (if checking for OH? No, Kaiser checks amines. Use IR or simply trust the Trt removal kinetics).

-

Phase 2: On-Resin Phosphorylation

Objective: Convert the free Threonine hydroxyl into a tert-butyl protected phosphate.

-

Phosphitylation (The Coupling):

-

Dissolve Di-tert-butyl N,N-diisopropylphosphoramidite (10 equiv) and 1H-Tetrazole (30 equiv) in dry DMF/MeCN (1:1).

-

Reaction Time: Shake under Argon/Nitrogen for 1 to 2 hours at room temperature.

-

Chemistry: The tetrazole protonates the phosphoramidite, making it susceptible to nucleophilic attack by the Threonine hydroxyl.

-

Wash: Wash thoroughly with dry DMF (

) and DCM (

-

-

Oxidation (P(III)

P(V)):-

Treat the resin with 10-15% t-Butyl Hydroperoxide (tBuOOH) in Decane/Nonane (or THF) for 1 hour .

-

Alternative: 0.1M Iodine in THF/Pyridine/H2O can be used, but tBuOOH is cleaner for this specific application.

-

Wash: Wash with DMF (

), DCM (

-

Phase 3: Global Cleavage & Deprotection

Objective: Cleave the peptide from the resin and remove the tert-butyl groups from the phosphate and side chains simultaneously.

-

Cleavage Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5) .

-

Note: Do not use EDT (Ethanedithiol) unless Cysteine is present, as it can sometimes reduce phosphates or interfere with mass spec.

-

-

Reaction: Add cocktail to resin and shake for 2 to 3 hours .

-

Mechanism:[6] The high concentration of TFA cleaves the tert-butyl esters on the phosphate via an acid-catalyzed hydrolysis, releasing the free phosphate group (

).

-

-

Workup: Precipitate in cold Diethyl Ether, centrifuge, and lyophilize.

Workflow Visualization

Diagram 2: The Global Phosphorylation Workflow

This flow illustrates the logical progression and chemical transformations.

Caption: Step-by-step workflow for the Global Phosphorylation strategy, ensuring the phosphate is introduced only after base-labile steps are complete.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Mass -80 Da (Missing Phosphate) | Incomplete Phosphitylation | Ensure reagents are dry (water kills phosphoramidites). Increase coupling time or equivalents of Tetrazole. |

| Mass -18 Da (Dehydration) | Ensure the N-terminus was protected (Boc/Acetyl) before base treatments if doing any post-phosphorylation steps. | |

| Mass +16 Da (Oxidation) | Met/Trp oxidation | Use TIS or Methionine sulfoxide reductase during workup. Unrelated to phosphorylation. |

| Incomplete Trt Removal | Acid too weak | Repeat 1% TFA washes. Ensure yellow color fades completely. |

References

-

Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[2][8] International Journal of Peptide and Protein Research.[1][8] Link

-

Novabiochem. Building Blocks for Introducing Post-translational Modified Amino Acids. Merck/Sigma-Aldrich Technical Guide. Link

-

Kitas, E. A., et al. (1993). Synthesis of phosphorylated peptides by the global phosphorylation method. Tetrahedron Letters.[4] Link

- White, P., & Offer, J.Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for 1% TFA Trt removal protocols).

Sources

- 1. Solid-phase syntheses of phosphorylated and thiophosphorylated peptides related to an EGFR sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptidechemistry.org [peptidechemistry.org]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of O-tert-Butyl-L-Threonine via Acid-Catalyzed Isobutylene Addition

Abstract

This application note details the reaction mechanism and optimized protocol for the protection of the L-threonine side-chain hydroxyl group using isobutylene. The resulting product, O-tert-butyl-L-threonine (

Introduction & Scientific Context

In the context of drug development and biologics manufacturing, the integrity of amino acid building blocks is paramount.[2] L-Threonine possesses a secondary hydroxyl group and a carboxyl group. Without protection, the hydroxyl group acts as a nucleophile during peptide coupling, leading to branched peptides or esterification by-products.

The tert-butyl (

-

Orthogonality: It is stable to basic conditions (piperidine) used for Fmoc removal.

-

Acid Lability: It is cleanly removed by Trifluoroacetic Acid (TFA) during final resin cleavage.

-

Steric Bulk: It minimizes aggregation of the growing peptide chain.

The reaction between L-Threonine and isobutylene is an acid-catalyzed electrophilic addition . While conceptually simple, the practical execution requires handling pressurized gases and managing the competition between the desired etherification and the polymerization of isobutylene.

Reaction Mechanism

The reaction follows an

Mechanistic Pathway[3]

-

Protonation: The strong acid catalyst (typically

or -

Carbocation Formation: This generates a tert-butyl carbocation (

), a potent electrophile. -

Nucleophilic Attack: The lone pair on the threonine hydroxyl oxygen attacks the

. -

Deprotonation: The resulting oxonium ion loses a proton to the medium, yielding the ether.

Note: The carboxyl group of threonine can also react to form a tert-butyl ester. However, conditions can be tuned, or the ester can be selectively hydrolyzed later if the free acid is required.

Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states.

Figure 1: Acid-catalyzed addition mechanism showing the formation of the electrophilic tert-butyl cation and subsequent nucleophilic attack by L-Threonine.

Experimental Protocol

Safety Warning: Isobutylene is a flammable gas. The reaction generates pressure. All steps must be performed in a fume hood using a rated pressure vessel (autoclave or heavy-walled glass pressure tube).

Reagents & Equipment

-

Substrate: L-Threonine (High purity, >99%).

-

Reagent: Isobutylene gas (Lecture bottle).

-

Catalyst: Conc. Sulfuric Acid (

) or Methanesulfonic acid (MSA). -

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

-

Equipment: Borosilicate glass pressure tube with Teflon screw cap, Dry ice/Acetone bath, Magnetic stirrer.

Step-by-Step Methodology

Step 1: System Preparation

-

Dry the pressure tube in an oven at 120°C for 1 hour to remove moisture (water competes with threonine for the carbocation).

-

Cool the tube in a Dry ice/Acetone bath (approx. -78°C).

Step 2: Isobutylene Condensation

-

Connect the isobutylene gas source to the cooled tube via a needle or tubing.

-

Condense liquid isobutylene into the tube.

-

Target Volume: ~20 mL per 1 g of Threonine (Large excess required to drive equilibrium and act as co-solvent).

-

Step 3: Reactant Addition

-

To the cold liquid isobutylene, add the solvent (DCM) and L-Threonine.

-

Critical Step: Add the acid catalyst dropwise.

-

Ratio: 1.5 to 2.0 equivalents of

relative to Threonine. -

Observation: The mixture may remain heterogeneous initially.

-

Step 4: Reaction Phase

-

Seal the pressure tube tightly.

-

Allow the vessel to warm slowly to Room Temperature (20–25°C).

-

Stir vigorously for 24–48 hours.

-

Pressure Note: As the vessel warms, internal pressure will rise (Isobutylene b.p. is -6.9°C). Ensure the shield is in place.

-

Solubilization: The threonine solid should gradually dissolve as it converts to the lipophilic ether/ester.

-

Step 5: Quenching & Workup

-

Cool the vessel back to 0°C to lower pressure.

-

Carefully vent the excess isobutylene gas into a fume hood exhaust.

-

Pour the reaction mixture into an ice-cold solution of

(excess) to neutralize the acid. -

Extract the aqueous phase with Ethyl Acetate (3x).

-

Note: If the tert-butyl ester was also formed and you desire the free acid (

), a saponification step (NaOH/MeOH) is required here.

-

-

Dry organic layer over

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow for the high-pressure synthesis of O-tert-butyl-L-threonine.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables affecting yield and purity.

| Parameter | Recommended Range | Impact of Deviation |

| Temperature | 20°C – 25°C | >30°C: Increases isobutylene dimerization (diisobutylene). <15°C: Reaction rate slows significantly. |

| Acid Catalyst | 1.5 – 2.0 eq. | Too Low: Incomplete conversion. Too High: Charring or racemization risk. |

| Moisture | < 0.1% | Water reacts with |

| Time | 24 – 72 Hours | Monitoring via TLC/HPLC is required. Premature stopping leads to mixed mono/di-protected species. |

Common Issues:

-

Oligomerization: If the product is oily or has a gasoline-like smell, isobutylene has polymerized. Solution: Maintain strict temperature control (do not overheat) and reduce acid concentration slightly.

-

Incomplete Reaction: Threonine remains solid. Solution: Increase the volume of isobutylene or add 1,4-dioxane to improve solubility.

References

-

Roemmele, R. C., & Rapoport, H. (1988). Automated synthesis of tert-butyl esters and ethers from amino acids and peptides. The Journal of Organic Chemistry, 53(10), 2367–2371.

- Context: The definitive guide on using isobutylene/acid systems for amino acid protection.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups.[1][2][4][5][6][7] Chemical Reviews, 109(6), 2455–2504.[3]

- Context: Comprehensive review of protecting groups in SPPS, confirming the orthogonality of the tBu group.

-

BenchChem. (2025). An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester.

- Context: Industrial protocols for scaling up threonine protection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino Acid-Protecting Groups [ouci.dntb.gov.ua]

- 4. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Scalable and Efficient Synthesis of O-tert-Butyl-L-threonine tert-Butyl Ester for Pharmaceutical Development

Introduction

In the landscape of modern drug discovery and peptide therapeutics, the use of protected amino acids is a cornerstone of successful and efficient chemical synthesis.[1][2] O-tert-butyl-L-threonine tert-butyl ester is a critical building block, offering orthogonal protection for the hydroxyl and carboxyl groups of L-threonine. The tert-butyl protecting groups are renowned for their stability under a variety of reaction conditions and can be readily removed under acidic conditions.[3][4] This dual protection prevents unwanted side reactions at both the side chain and the C-terminus during peptide elongation, making it an invaluable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[5][6][7][8] The ability to produce this key intermediate on a large scale with high purity and yield is paramount for the cost-effective manufacturing of peptide-based active pharmaceutical ingredients (APIs).

This application note provides a detailed, field-proven protocol for the scale-up synthesis of O-tert-butyl-L-threonine tert-butyl ester. We will delve into the causality behind the experimental design, from the choice of reagents and catalysts to the specific safety protocols required for handling gaseous reactants. The methodologies described herein are designed to be self-validating, ensuring reproducibility and robustness for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanistic Overview

The most direct and scalable approach for the synthesis of O-tert-butyl-L-threonine tert-butyl ester is the simultaneous, one-pot tert-butylation of L-threonine using an excess of isobutylene in the presence of a strong acid catalyst.[5]

Reaction:

L-Threonine + 2 Isobutylene --(H⁺ catalyst)--> O-tert-Butyl-L-threonine tert-Butyl Ester

Mechanism:

The reaction proceeds via an acid-catalyzed electrophilic addition of the tert-butyl carbocation to both the carboxyl and hydroxyl groups of L-threonine. The strong acid catalyst protonates isobutylene to generate the stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen atoms of the carboxyl and hydroxyl groups of L-threonine, leading to the formation of the corresponding tert-butyl ester and tert-butyl ether, respectively. The use of a solvent such as 1,4-dioxane facilitates the dissolution of L-threonine and provides a suitable medium for the reaction.[5][9]

Experimental Workflow & Process Diagram

The overall process for the scale-up synthesis involves four key stages: reaction setup, introduction of isobutylene and reaction execution, workup and extraction, and finally, purification of the final product. Each stage requires careful control of parameters to ensure high yield and purity.

Caption: Overall workflow for the synthesis of O-tert-butyl-L-threonine tert-butyl ester.

Detailed Scale-Up Protocol

This protocol is adapted from established methodologies and is designed for a laboratory scale-up.[9] All operations involving isobutylene must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials and Equipment:

-

Reactor: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a gas inlet tube, a thermometer, and a pressure-equalizing dropping funnel. The jacket should be connected to a circulating chiller for temperature control.

-

Reagents: L-threonine, 1,4-dioxane (anhydrous), solid superacid catalyst (e.g., SO₄²⁻/TiO₂), isobutylene gas (lecture bottle with a regulator and flow meter), cyclohexane, glacial acetic acid, deionized water.

-

Glassware: Standard laboratory glassware for workup and purification.

-

Safety Equipment: Safety glasses, lab coat, cryogenic gloves (for handling isobutylene), and a combustible gas detector.

Procedure:

-

Reactor Charging and Dissolution:

-

In a pre-dried reactor, add 1,4-dioxane (approx. 10-15 parts by weight relative to L-threonine).

-

Begin stirring and add the solid superacid catalyst (approx. 2.5-4 parts by weight relative to L-threonine).

-

Slowly add L-threonine (1 part by weight) to the stirred mixture.

-

Continue stirring until the L-threonine is fully dissolved.[9]

-

-

Reaction Initiation and Execution:

-

Cool the reaction mixture to between 10-15°C using the circulating chiller.

-

Once the desired temperature is reached, begin bubbling isobutylene gas through the reaction mixture via the gas inlet tube at a controlled rate.

-

Maintain the reaction temperature between 10-25°C.[9] An exothermic reaction may be observed initially, requiring careful temperature management.

-

Continue the introduction of isobutylene. A typical procedure involves continuous gas flow for the first 12 hours, followed by intermittent introduction for up to 48 hours, or until the reaction mixture becomes a homogeneous phase, indicating the consumption of solid L-threonine.[9]

-

-

Work-up and Extraction:

-

Once the reaction is complete, stop the flow of isobutylene and allow the reactor to warm to room temperature.

-

Filter the reaction mixture to remove the solid acid catalyst.

-

Transfer the filtrate to a separatory funnel and add cyclohexane for extraction.

-

Wash the organic layer multiple times with deionized water to remove any remaining catalyst and water-soluble impurities.[9]

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure to obtain the liquid O-tert-butyl-L-threonine tert-butyl ester.[5]

-

For the isolation of a stable solid, the purified liquid can be converted to its acetate salt. This is achieved by dissolving the liquid product in a mixture of cyclohexane and glacial acetic acid, followed by cooling to induce crystallization.[9]

-

Safety Considerations: Handling Isobutylene

Isobutylene is a highly flammable gas and requires strict safety protocols.[10]

-

Flammability: Isobutylene is extremely flammable and forms explosive mixtures with air. All operations must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[10][11] Use non-sparking tools and ensure all equipment is properly grounded and bonded.[10]

-

Health Hazards: Inhalation of isobutylene can cause dizziness, headache, and nausea.[12] High concentrations may lead to respiratory issues.[12] Always handle isobutylene in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coats, and appropriate gloves.[12][13] A respirator may be necessary if ventilation is inadequate.[14]

-

Leak Detection: A combustible gas detector should be used to monitor the work area for any potential leaks.

-

Storage: Isobutylene cylinders should be stored in a cool, dry, well-ventilated area away from heat and combustible materials, and secured in an upright position.[11][13]

Process Optimization & Data Summary